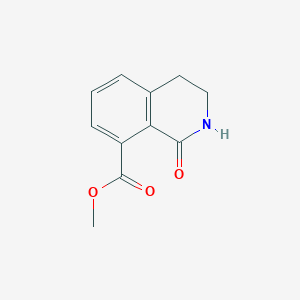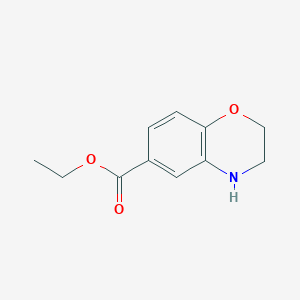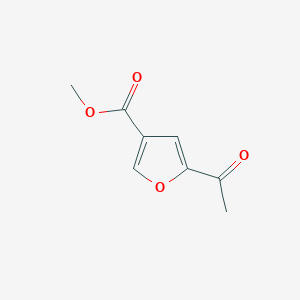
5-乙酰呋喃-3-甲酸甲酯
描述
Synthesis Analysis
The synthesis of polysubstituted furan-3(4)-carboxylates has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .Molecular Structure Analysis
The molecular structure of Methyl 5-acetylfuran-3-carboxylate consists of a furan ring with an acetyl group at the 5-position and a carboxylate group at the 3-position.Chemical Reactions Analysis
The chemical reactions of furan derivatives have been studied extensively. For example, 2-acetyl-5-methylfuran has been characterized using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Physical And Chemical Properties Analysis
Carboxylic acids, such as Methyl 5-acetylfuran-3-carboxylate, are weaker acids than mineral acids, but stronger acids than alcohols . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .科学研究应用
衍生物合成
噻二唑衍生物的合成:2-甲基-3-乙酰呋喃的芳基化导致合成各种噻二唑衍生物。这些衍生物表现出更高的热稳定性,具有更强的电子受体取代基 (Remizov,Pevzner 和 Petrov,2018)。
拟肽的合成:2-甲基-5-(1,2,3-噻二唑-4-基)-3-甲酸烷基,衍生自 2-甲基-5-乙酰呋喃-3-甲酸烷基的环化,已用于合成拟肽。这些化合物在各种化学应用中显示出潜力 (Pevzner,Maadadi 和 Petrov,2015)。
结构和光谱研究
- 综合实验和理论研究:对结构相关的化合物(如 5-甲基-1-苯基-1H-吡唑-4-羧酸)的研究揭示了结构和光谱特征的见解,这可能与对 5-乙酰呋喃-3-甲酸甲酯的理解相关 (Viveka 等人,2016)。
新型化合物合成
- 新型化合物的开发:对类似化合物(如 5-氨基-1H-[1,2,4]三唑-3-甲酸甲酯的 N-乙酰化衍生物)的合成和性质的研究可以提供对新型化合物合成方法的见解,这些方法可能适用于 5-乙酰呋喃-3-甲酸甲酯 (Dzygiel 等人,2004)。
有机合成和化学相互作用
有机合成应用:对相关呋喃衍生物的研究导致了各种有机合成应用的发展,如区域选择性二溴化和酯水解,这可能与 5-乙酰呋喃-3-甲酸甲酯相关 (Parsons 等人,2011)。
碳乙氧基腙的研究:2-乙酰呋喃和 3-乙酰呋喃与碳乙氧基腙反应的研究对理解 5-乙酰呋喃-3-甲酸甲酯的化学行为和潜在应用具有影响 (Pevzner,Remizov 和 Petrov,2015)。
安全和危害
作用机制
Target of Action
Methyl 5-acetylfuran-3-carboxylate is a furan derivative. Furan derivatives have been used in the synthesis of biologically active substances . .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Furan derivatives are known to have various biological effects .
生化分析
Biochemical Properties
Methyl 5-acetylfuran-3-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit insulin secretion, which suggests its potential role in metabolic regulation . Additionally, it may interact with phosphoinositide 3-kinase, an enzyme involved in cellular functions such as growth, proliferation, and survival . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
Methyl 5-acetylfuran-3-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of phosphoinositide 3-kinase, thereby affecting downstream signaling pathways that regulate cell growth and survival . Additionally, its impact on insulin secretion suggests that it may play a role in glucose metabolism and energy homeostasis within cells.
Molecular Mechanism
The molecular mechanism of action of methyl 5-acetylfuran-3-carboxylate involves its interaction with specific biomolecules. It binds to the active sites of enzymes such as phosphoinositide 3-kinase, leading to inhibition of their activity . This inhibition can result in changes in gene expression and cellular signaling pathways. Additionally, it may interact with other proteins and biomolecules, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-acetylfuran-3-carboxylate can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of methyl 5-acetylfuran-3-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as modulation of insulin secretion and metabolic regulation . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Methyl 5-acetylfuran-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, methyl 5-acetylfuran-3-carboxylate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function. These factors are important for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Subcellular Localization
The subcellular localization of methyl 5-acetylfuran-3-carboxylate can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity. Understanding these mechanisms is important for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
methyl 5-acetylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRLKTQFWZZKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potentially, yes. The paper highlights the synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, demonstrating the feasibility of modifying the furan ring system []. This suggests that similar synthetic approaches, with appropriate adjustments to reaction conditions and reagents, could be explored to functionalize Methyl 5-acetylfuran-3-carboxylate. Introducing different functional groups could modulate its physicochemical properties and potentially lead to the discovery of novel bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



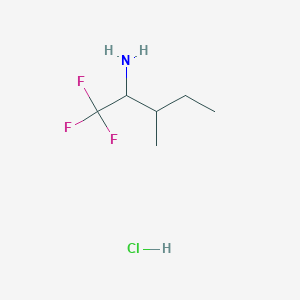
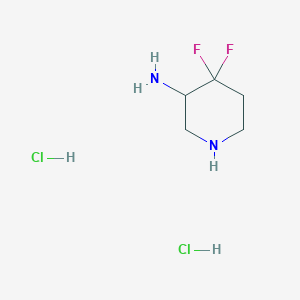
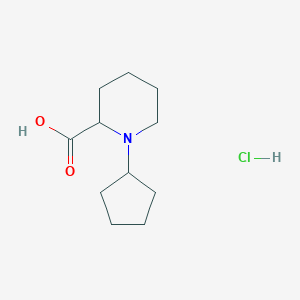
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
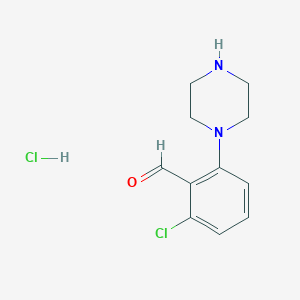
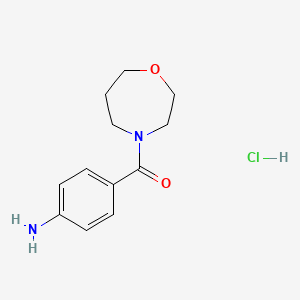
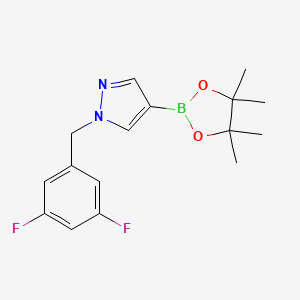
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)
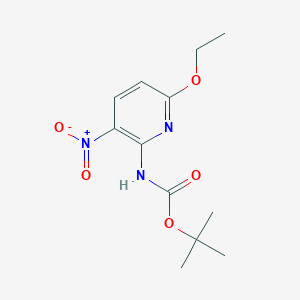
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)
